molecular formula C3H3F2NS B6275619 2-[(difluoromethyl)sulfanyl]acetonitrile CAS No. 142254-66-8

2-[(difluoromethyl)sulfanyl]acetonitrile

Cat. No.: B6275619
CAS No.: 142254-66-8
M. Wt: 123.1
InChI Key:
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Description

2-[(Difluoromethyl)sulfanyl]acetonitrile is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]acetonitrile typically involves the introduction of a difluoromethyl group to a sulfanyl group, followed by the attachment of an acetonitrile moiety. One common method involves the reaction of difluoromethyl sulfide with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trifluoromethyl)sulfanyl]acetonitrile
  • 2-[(Methylthio)acetonitrile]
  • 2-[(Ethylthio)acetonitrile]

Uniqueness

2-[(Difluoromethyl)sulfanyl]acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(difluoromethyl)sulfanyl]acetonitrile involves the reaction of difluoromethylsulfanyl chloride with acetonitrile in the presence of a base.", "Starting Materials": [ "Difluoromethylsulfanyl chloride", "Acetonitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add difluoromethylsulfanyl chloride to a solution of acetonitrile in a suitable solvent (e.g. dichloromethane)", "Add base to the reaction mixture to initiate the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the product as a colorless oil" ] }

CAS No.

142254-66-8

Molecular Formula

C3H3F2NS

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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